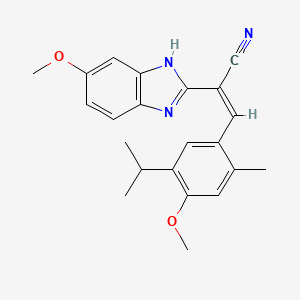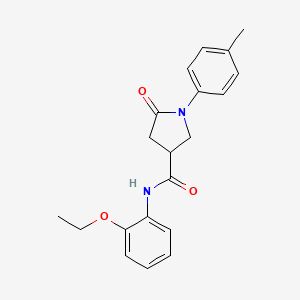![molecular formula C23H15NO B5403100 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one](/img/structure/B5403100.png)
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one, commonly known as Dibenz[b,f]indol-2(1H)-one, is a heterocyclic compound that has been widely studied for its potential as a therapeutic agent. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been investigated.
作用機序
The mechanism of action of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one is not fully understood. Studies have shown that the compound can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one can have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to modulate the expression of genes involved in these processes. The exact mechanisms by which the compound exerts these effects are not fully understood and require further investigation.
実験室実験の利点と制限
The advantages of using 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using the compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations. The compound may also have off-target effects, which may complicate its use in experiments.
将来の方向性
For research on 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one include investigating its potential as a therapeutic agent for specific types of cancer, inflammation, and viral infections. Studies may also investigate the compound's mechanism of action, its effects on gene expression, and its potential for combination therapy with other drugs. The development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be areas of future research.
合成法
The synthesis of 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobiphenyl with 2-nitrobenzaldehyde in the presence of a base and a catalyst. Another method involves the reaction of 2-aminobiphenyl with 2-formylbenzoic acid in the presence of a base and a catalyst. The yield and purity of the product depend on the reaction conditions and the choice of reagents.
科学的研究の応用
1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has been investigated for its potential as a therapeutic agent for various diseases. Studies have shown that the compound has anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The results of these studies suggest that 1-(4-biphenylyl)benzo[cd]indol-2(1H)-one has potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections.
特性
IUPAC Name |
1-(4-phenylphenyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO/c25-23-20-10-4-8-18-9-5-11-21(22(18)20)24(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEUOFYUAJUPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)benz[cd]indol-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)
![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-3-ol](/img/structure/B5403045.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
![7-acetyl-3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403059.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![4-chloro-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B5403086.png)

![N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)

![7-(1-naphthyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5403110.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)